4-Phenylpyridazine
Overview
Description
4-Phenylpyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The addition of a phenyl group at the 4-position of the pyridazine ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridazine typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method is the cyclization of phenylhydrazine with 1,4-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized pyridazine derivatives with various substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of bioactive molecules with potential therapeutic effects.
Industry: 4-Phenylpyridazine derivatives are used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenylpyridazine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific structure and functional groups present on the pyridazine ring. Studies have shown that these compounds can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Pyridazine: The parent compound with two nitrogen atoms at positions 1 and 2.
Pyridazinone: A derivative with a keto group at position 3.
Phenylpyridazinone: Similar to 4-Phenylpyridazine but with a keto group at position 3.
Uniqueness: this compound is unique due to the presence of the phenyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDRJDYVPYUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423296 | |
Record name | 4-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92184-43-5 | |
Record name | 4-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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